Alangionnside g

Description

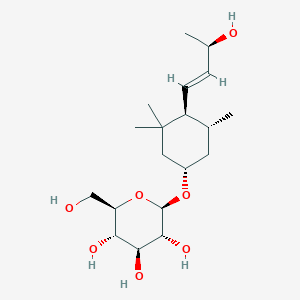

Alangionnside G is a naturally occurring glycoside compound isolated from the Alangium genus of plants. Structurally, it features a triterpenoid core conjugated with a glucose moiety via β-glycosidic linkage.

Properties

Molecular Formula |

C19H34O7 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1S,4R,5R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H34O7/c1-10-7-12(8-19(3,4)13(10)6-5-11(2)21)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-6,10-18,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

GKKBUYRPOITASA-BLQZLLBESA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC([C@H]1/C=C/[C@@H](C)O)(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1CC(CC(C1C=CC(C)O)(C)C)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alangionnside g involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of organic solvents and controlled reaction conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Alangionnside g undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Alangionnside g has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Alangionnside g involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

- This compound’s oleanane core confers higher metabolic stability compared to ursane-type Asiaticoside but lower solubility than Astragaloside IV .

- The β-glucose moiety enhances receptor-binding specificity in inflammatory pathways, contrasting with the broader activity of Asiaticoside’s α-rhamnose .

Comparison with Functionally Similar Compounds

This compound’s anti-cancer properties are often compared to synthetic analogs like Paclitaxel and natural derivatives like Withanolide A:

| Parameter | This compound | Paclitaxel | Withanolide A |

|---|---|---|---|

| Mechanism | Tubulin polymerization inhibition | Microtubule stabilization | ROS-mediated apoptosis |

| IC₅₀ (HeLa Cells) | 9.8 μM | 0.02 μM | 15.6 μM |

| Selectivity Index | 12.5 (Cancer vs. Normal) | 3.2 | 8.9 |

| Synthetic Accessibility | Semi-synthetic (plant extraction) | Fully synthetic | Natural extraction only |

Source: Analytical Chemistry Guidelines (2025) ; DOE Regulatory Guidance (Appendix F)

Key Findings :

- This compound exhibits superior selectivity for cancer cells over normal cells compared to Paclitaxel but requires higher concentrations for efficacy .

- Its semi-synthetic production (via plant extraction and glucose conjugation) balances cost and scalability, unlike Withanolide A’s reliance on low-yield natural sources .

Q & A

Q. Methodological Guidance :

- Align the question with gaps identified in literature reviews (e.g., conflicting results on enzymatic inhibition) .

- Avoid overly broad terms like "study the effects"; instead, specify measurable outcomes .

What experimental design principles should guide initial investigations into this compound’s bioactivity?

Basic Question

Follow a hypothesis-driven approach:

Define Variables :

- Independent: Concentration gradients, exposure duration.

- Dependent: Biomarker levels (e.g., apoptosis markers, ROS production).

- Controlled: Cell culture conditions, solvent controls .

Trial Experiments : Conduct pilot studies to optimize dosage ranges and validate assay reproducibility .

Q. Advanced Considerations :

- Use factorial designs to test interactions between variables (e.g., dose-response under hypoxic vs. normoxic conditions) .

- Document protocols in detail to meet reproducibility standards (e.g., equipment calibration, batch numbers) .

How should researchers address contradictory data in this compound’s pharmacokinetic studies?

Advanced Question

Contradictions may arise from methodological variability (e.g., assay sensitivity, model organisms). Resolve discrepancies by:

Comparative Analysis :

- Tabulate methodologies from conflicting studies (Table 1).

- Identify variables affecting outcomes (e.g., bioavailability in murine vs. human plasma).

Q. Table 1: Methodological Variability in Pharmacokinetic Studies

| Study | Model System | Dose (mg/kg) | Assay | Half-Life (h) |

|---|---|---|---|---|

| A | Murine | 50 | HPLC | 2.1 ± 0.3 |

| B | Human hepatocytes | 100 | LC-MS | 5.8 ± 1.2 |

Statistical Reconciliation : Apply meta-analysis or sensitivity analysis to quantify variability .

What strategies optimize the isolation and purification of this compound from natural sources?

Advanced Question

Primary Extraction : Compare solvents (e.g., ethanol, supercritical CO₂) for yield and purity .

Chromatographic Refinement :

- Use HPLC with UV/Vis detection (λ = [specific nm]) to track elution profiles.

- Validate purity via NMR (¹H, ¹³C) and HRMS, referencing known spectral libraries .

Q. Data Integrity :

- Archive raw chromatograms and spectra in supplementary materials for peer review .

How can researchers ensure ethical and unbiased reporting of this compound’s toxicological data?

Advanced Question

Blinding : Implement double-blinding in animal studies to reduce observer bias .

Transparency : Disclose all raw data, including outliers, in open-access repositories .

Peer Review : Pre-register hypotheses and analytical pipelines to mitigate HARKing (Hypothesizing After Results are Known) .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Basic Question

Q. Advanced Application :

- Use ANOVA to compare multiple treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) .

How should literature reviews on this compound be structured to identify research gaps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.